molecular formula C12H23NO3 B1526329 tert-Butyl ((1-(hydroxymethyl)cyclopentyl)methyl)carbamate CAS No. 223763-91-5

tert-Butyl ((1-(hydroxymethyl)cyclopentyl)methyl)carbamate

Cat. No. B1526329
CAS RN: 223763-91-5
M. Wt: 229.32 g/mol
InChI Key: SDHBGLHPHXJZBY-UHFFFAOYSA-N
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Description

“tert-Butyl ((1-(hydroxymethyl)cyclopentyl)methyl)carbamate” is a chemical compound with the CAS Number: 223763-91-5 . It has a molecular weight of 229.32 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h14H,4-9H2,1-3H3,(H,13,15) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . The exact physical and chemical properties such as density, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis, particularly in the preparation of cyclic amino alcohols . Its protected amino group allows for selective reactions at other functional sites without interference.

Pharmaceutical Research

In pharmaceutical research, it’s used to develop prodrugs and active pharmaceutical ingredients (APIs) due to its ability to undergo transformations into various bioactive molecules .

Peptide Synthesis

The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines in peptide synthesis. This compound, with its Boc-protected amine, is valuable for synthesizing peptides with cyclopentane rings, which can influence the peptide’s conformation and biological activity .

Material Science

Researchers utilize this compound in material science to synthesize polymers with specific mechanical properties. The cyclopentane ring can impart rigidity to the polymer chain, affecting its durability and elasticity .

Agrochemical Development

It has potential applications in developing agrochemicals, such as insecticides or herbicides. The cyclopentane moiety can be a structural component of compounds with pesticidal activity .

Bioconjugation

This compound can be used in bioconjugation techniques where it’s linked to biomolecules like proteins or antibodies without disrupting their function, aiding in targeted drug delivery systems .

Chemical Biology

In chemical biology, it’s used to study protein interactions and enzyme mechanisms. The compound can be incorporated into small molecules that interact with biological targets, providing insights into their function .

Catalyst Development

Lastly, it’s used in the development of catalysts for chemical reactions. The cyclopentane structure can be part of ligands that influence the selectivity and efficiency of catalytic processes .

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[[1-(hydroxymethyl)cyclopentyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h14H,4-9H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHBGLHPHXJZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate

Synthesis routes and methods I

Procedure details

To a solution of methyl 1-[(tert-butoxycarbonyl)amino]methylcyclopentanecarboxylate (1.50 g, 5.83 mmol) in THF (25.0 mL) at −78° C. was added dropwise 1.0 M diisobutylaluminum hydride in DCM (17.5 mL). The reaction was stirred for 2 hours with slow warming to −10° C. A saturated solution of K/Na tartrate was added, followed by ether. This mixture was stirred for 30 minutes at ambient temperature and the organic layer was separated and washed with water, and brine. The organic layer was then dried over sodium sulfate, and the solvent was removed in vacuo to afford the product (1.03 g, 77%). 1H NMR (300 MHz, CDCl3): δ □4.90 (br s, 1H), 3.27 (s, 2H), 3.06 (d, 2H), 1.5-1.17 (m, 8H), 1.44 (s, 9H).
Name
methyl 1-[(tert-butoxycarbonyl)amino]methylcyclopentanecarboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
17.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

To a solution of methyl 1-[(tert-butoxycarbonyl)amino]methylcyclopentanecarboxylate (1.50 g, 5.83 mmol) in THF (25.0 mL) at −78° C. was added dropwise 1.0 M diisobutylaluminum hydride in DCM (17.5 mL). The reaction was stirred for 2 hours with slow warming to −10° C. A saturated solution of K/Na tartrate was added, followed by ether. This mixture was stirred for 30 minutes at ambient temperature and the organic layer was separated and washed with water, and brine. The organic layer was then dried over sodium sulfate, and the solvent was removed in vacuo to afford the product (1.03 g, 77%). 1H NMR (300 MHz, CDCl3): δ 4.90 (br s, 1H), 3.27 (s, 2H), 3.06 (d, 2H), 1.5-1.17 (m, 8H), 1.44 (s, 9H).
Name
methyl 1-[(tert-butoxycarbonyl)amino]methylcyclopentanecarboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
17.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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